Sdz mks 492

Description

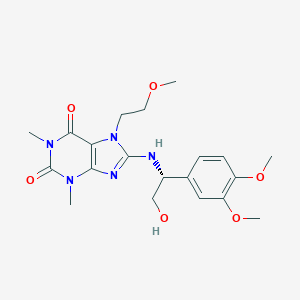

Structure

3D Structure

Properties

IUPAC Name |

8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLFAVFWNOZVFM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921432 |

Source

|

| Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114606-56-3 |

Source

|

| Record name | Sdz mks 492 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114606563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sdz mks 492 in Airway Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of Sdz mks 492, a selective phosphodiesterase type III (PDE3) inhibitor, with a specific focus on its effects on airway smooth muscle. This document is designed to serve as a detailed resource for researchers and drug development professionals investigating novel therapeutics for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

I. Introduction: The Rationale for Targeting PDE3 in Airway Disease

Airway smooth muscle (ASM) plays a pivotal role in the pathophysiology of obstructive airway diseases, contributing to bronchoconstriction, airway hyperresponsiveness, and airway remodeling[1]. The contractile state of ASM is tightly regulated by intracellular second messengers, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevation of intracellular cAMP levels leads to ASM relaxation and bronchodilation. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. The PDE3 isozyme, which is highly expressed in ASM, selectively hydrolyzes cAMP[2][3]. Therefore, selective inhibition of PDE3 presents a rational therapeutic strategy to increase intracellular cAMP concentrations, promote bronchodilation, and mitigate the inflammatory processes characteristic of asthma and COPD[3][4]. This compound has been identified as a selective inhibitor of PDE3, demonstrating both bronchodilatory and anti-inflammatory properties in preclinical and clinical studies[1][2][5].

II. Core Mechanism of Action: From PDE3 Inhibition to Bronchodilation

The primary mechanism of action of this compound in airway smooth muscle is the selective inhibition of the PDE3 enzyme. This inhibition sets in motion a well-defined signaling cascade that ultimately leads to muscle relaxation and bronchodilation.

A. The cAMP-PKA Signaling Pathway

-

Inhibition of cAMP Hydrolysis: this compound binds to the active site of the PDE3 enzyme in airway smooth muscle cells, preventing the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP.

-

Activation of Protein Kinase A (PKA): The elevated levels of cAMP activate cAMP-dependent Protein Kinase A (PKA)[6]. PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation and activation of the catalytic subunits.

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several downstream target proteins that regulate the contractile machinery of the smooth muscle cell, leading to relaxation.

B. Key PKA Targets in Airway Smooth Muscle Relaxation

The relaxant effects of the cAMP-PKA pathway are mediated through the phosphorylation of several key proteins involved in calcium homeostasis and myofilament sensitivity:

-

Phosphorylation of Phospholamban: PKA phosphorylates phospholamban, a protein that regulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation relieves the inhibition of SERCA, leading to increased re-uptake of Ca²⁺ into the sarcoplasmic reticulum and a decrease in cytosolic Ca²⁺ levels.

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can directly phosphorylate and inhibit MLCK. MLCK is a key enzyme that phosphorylates the myosin light chain, a critical step for the interaction of actin and myosin and subsequent muscle contraction.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can indirectly activate MLCP, the enzyme that dephosphorylates the myosin light chain, promoting relaxation.

-

Modulation of Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to membrane hyperpolarization and further relaxation.

The following diagram illustrates the signaling pathway of this compound in an airway smooth muscle cell.

III. Anti-inflammatory and Immunomodulatory Effects

Beyond its direct bronchodilatory action, this compound exhibits significant anti-inflammatory and immunomodulatory properties, which are crucial for its potential as a comprehensive asthma therapy. These effects are also primarily mediated by the elevation of intracellular cAMP in various inflammatory cells.

A. Inhibition of Inflammatory Cell Infiltration

Preclinical studies have demonstrated that this compound can diminish the pulmonary accumulation of key inflammatory cells, including eosinophils and neutrophils, following allergen challenge[1]. The proposed mechanism involves the inhibition of inflammatory cell chemotaxis and migration. Elevated cAMP levels in these cells can interfere with the signaling pathways that govern cell motility and adhesion.

B. Modulation of Mediator Release

This compound has been shown to inhibit the release of pro-inflammatory mediators from inflammatory cells. By increasing intracellular cAMP, this compound can suppress the degranulation of mast cells and the release of histamine and other bronchoconstrictor and pro-inflammatory substances[4]. Furthermore, PDE3 inhibition can attenuate the release of cytokines, such as TNF-α and interleukins, from various immune cells, further contributing to its anti-inflammatory profile[7].

IV. Experimental Validation: Protocols and Methodologies

The characterization of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental models. The following sections detail key protocols that are fundamental for evaluating the efficacy of PDE3 inhibitors in the context of airway smooth muscle pharmacology.

A. In Vitro Assessment of Airway Smooth Muscle Relaxation: The Organ Bath Technique

The isolated organ bath is a classic and robust method for directly assessing the contractile and relaxant properties of airway smooth muscle.

Rationale for Experimental Choices: The guinea pig trachea is a widely used model in airway pharmacology because its smooth muscle physiology and receptor pharmacology closely resemble that of human airways[8]. Contractile agents like methacholine (a muscarinic agonist) or histamine are used to induce a pre-contracted state, mimicking bronchoconstriction, against which the relaxant effects of test compounds can be quantified.

Detailed Protocol:

-

Tissue Preparation:

-

Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g).

-

Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Induce a stable contraction with a submaximal concentration of methacholine (e.g., 1 µM) or histamine (e.g., 10 µM).

-

-

Concentration-Response Curve Generation:

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

-

Record the relaxation response as a percentage of the pre-induced contraction.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).

-

B. In Vivo Assessment of Bronchoprotective Effects: Methacholine Challenge in Guinea Pigs

This in vivo model assesses the ability of a compound to protect against induced bronchoconstriction, providing a more physiologically relevant measure of its efficacy.

Rationale for Experimental Choices: The guinea pig is an excellent model for allergic asthma as it exhibits both early and late phase asthmatic responses and airway hyperresponsiveness similar to humans[8]. Methacholine is a stable analog of acetylcholine and a potent bronchoconstrictor, making it a standard agent for bronchial provocation tests.

Detailed Protocol:

-

Animal Preparation:

-

Use conscious, unrestrained guinea pigs placed in a whole-body plethysmograph.

-

Alternatively, for more detailed respiratory mechanics, use anesthetized and tracheostomized guinea pigs connected to a ventilator.

-

-

Drug Administration:

-

Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation) at various doses.

-

-

Methacholine Challenge:

-

After a predetermined pretreatment time, expose the animals to nebulized methacholine at increasing concentrations.

-

-

Measurement of Airway Response:

-

In conscious animals, measure the enhanced pause (Penh), a non-invasive indicator of airway obstruction.

-

In anesthetized animals, measure changes in lung resistance (RL) and dynamic compliance (Cdyn) using a pneumotachograph and pressure transducer.

-

-

Data Analysis:

-

Construct dose-response curves for methacholine in the presence and absence of this compound.

-

Determine the provocative concentration of methacholine that causes a certain increase in RL or Penh (e.g., PC₂₀₀ for a 200% increase) to quantify the bronchoprotective effect of this compound.

-

V. Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies. (Note: Specific IC₅₀ and EC₅₀ values for this compound are not consistently reported in publicly available literature. The data presented here is based on reported dose-dependent effects).

Table 1: Preclinical Efficacy of this compound

| Model | Parameter Measured | Effect of this compound | Reference |

| Guinea Pig (in vivo) | Antigen-induced bronchoconstriction | Inhibition | [5] |

| Guinea Pig (in vivo) | PAF-induced bronchoconstriction | Inhibition | [5] |

| Guinea Pig Trachea (in vitro) | Relaxation of pre-contracted tissue | Potent relaxation | [5][9] |

| Beagle Dogs (in vivo) | Methacholine-induced airway responsiveness | Dose-dependent decrease (significant at 1.0 mg/kg) | [5] |

Table 2: Clinical Efficacy of this compound in Asthma

| Study Population | Dose | Effect on FEV₁ (Forced Expiratory Volume in 1 second) | Reference |

| Healthy Volunteers (methacholine challenge) | 40 mg (oral) | Significant bronchodilator action for up to 5.5 hours | [3] |

| Atopic Asthmatic Subjects (allergen challenge) | 40 mg (oral) | Significant decrease in the early bronchoconstrictor response and attenuation of the late response | [7][10] |

VI. Conclusion and Future Directions

This compound represents a promising therapeutic agent for obstructive airway diseases due to its dual mechanism of action: potent bronchodilation through PDE3 inhibition in airway smooth muscle and significant anti-inflammatory effects on key immune cells. The in-depth understanding of its molecular and cellular mechanisms, as outlined in this guide, provides a solid foundation for further research and development.

Future investigations should focus on:

-

Elucidating the precise molecular targets of PKA that mediate the anti-inflammatory effects of this compound.

-

Exploring the potential for synergistic effects when combined with other asthma therapies, such as long-acting β₂-agonists or corticosteroids.

-

Conducting further clinical trials to establish the long-term safety and efficacy of this compound in a broader patient population with asthma and COPD.

By continuing to unravel the intricate pharmacology of PDE3 inhibitors like this compound, the scientific community can pave the way for novel and more effective treatments for chronic respiratory diseases.

VII. References

-

Beute, J., et al. (2020). PDE3 Inhibition Reduces Epithelial Mast Cell Numbers in Allergic Airway Inflammation and Attenuates Degranulation of Basophils and Mast Cells. Frontiers in Immunology, 11, 589. [Link]

-

Canning, B. J., & Chou, Y. (2008). Using guinea pigs in studies relevant to asthma and COPD. Pulmonary Pharmacology & Therapeutics, 21(5), 702-720. [Link]

-

Morley, J., Chapman, I. D., & Mazzoni, L. (1991). This compound. Agents and Actions Supplements, 34, 403-410. [Link]

-

Imai, T., et al. (1993). [Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles]. Arerugi, 42(8), 920-925. [Link]

-

Billington, C. K., & Penn, R. B. (2013). cAMP Regulation of Airway Smooth Muscle Function. Current Opinion in Pharmacology, 13(3), 324-332. [Link]

-

Nagai, H., et al. (1993). Effects of MKS-492 on antigen-induced bronchoconstriction and allergic reaction in guinea pigs and rats. Japanese Journal of Pharmacology, 63(4), 405-413. [Link]

-

Wang, Y., et al. (1996). Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig. Journal of Applied Physiology, 80(2), 437-444. [Link]

-

Spina, D., et al. (1998). Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen. British Journal of Clinical Pharmacology, 46(5), 477-484. [Link]

-

Foster, R. W., et al. (1993). Trials of the bronchodilator activity of the xanthine analogue this compound in healthy volunteers during a methacholine challenge test. European Journal of Clinical Pharmacology, 45(3), 227-234. [Link]

-

Giembycz, M. A. (2020). Editorial: Phosphodiesterases as Drug Targets in Airway and Inflammatory Diseases. Frontiers in Pharmacology, 11, 603. [Link]

-

Albuquerque, M. S., et al. (2016). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine, 4(12), 239. [Link]

-

Page, C. P., et al. (1998). Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen. British Journal of Clinical Pharmacology, 46(5), 477-484. [Link]

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trials of the bronchodilator activity of the xanthine analogue this compound in healthy volunteers during a methacholine challenge test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of MKS-492 on antigen-induced bronchoconstriction and allergic reaction in guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of selective phosphodiesterase 3 inhibition on the early and late asthmatic responses to inhaled allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

Sdz mks 492: A Technical Guide to a Selective Phosphodiesterase 3 (PDE3) Inhibitor

Abstract

This technical guide provides an in-depth exploration of Sdz mks 492, a selective inhibitor of the cGMP-inhibited phosphodiesterase (PDE) family, PDE3. Developed initially for its potential therapeutic applications in respiratory diseases such as asthma, this compound demonstrated significant bronchodilator and anti-inflammatory properties in preclinical and early clinical evaluations.[1] Although its clinical development was discontinued after Phase 1, the compound remains a valuable tool for researchers investigating the physiological and pathophysiological roles of PDE3. This document offers a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed protocols for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in the study of cyclic nucleotide signaling and the development of novel PDE inhibitors.

Introduction: The Role of Phosphodiesterase 3 in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling pathways.[2] They function by catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby controlling the spatial and temporal dynamics of cyclic nucleotide signaling.[2] The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), each with unique structural features, substrate specificities, and tissue distribution.[3]

PDE3, the target of this compound, is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[2] A key characteristic of the PDE3 family is its inhibition by cGMP, which creates a complex crosstalk between the cAMP and cGMP signaling pathways.[4] The PDE3 family comprises two genes, PDE3A and PDE3B, which are expressed in various tissues, including the heart, vascular smooth muscle, platelets, and airway smooth muscle.[1] By regulating cAMP levels, PDE3 plays a crucial role in a wide range of physiological processes, including cardiac muscle contraction, vascular tone, platelet aggregation, and inflammation.[1] This central role in cellular function has made PDE3 an attractive target for therapeutic intervention in cardiovascular and respiratory diseases.

This compound, chemically identified as R(+)-8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione, emerged as a potent and selective inhibitor of PDE3.[1] Its investigation was primarily focused on its potential as a novel treatment for asthma, leveraging both its bronchodilatory and anti-inflammatory effects.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | R(+)-8-[(1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione | [1] |

| Molecular Formula | C20H27N5O6 | PubChem |

| Molecular Weight | 445.46 g/mol | PubChem |

| Appearance | White to off-white solid | (Typical for purine derivatives) |

| Solubility | Soluble in DMSO and ethanol | (Inferred from common lab practice) |

Mechanism of Action: Inhibition of the PDE3 Signaling Pathway

This compound exerts its biological effects by selectively inhibiting the PDE3 enzyme. This inhibition leads to an increase in intracellular cAMP levels in cells where PDE3 is the predominant cAMP-hydrolyzing enzyme. The downstream consequences of this elevated cAMP are cell-type specific and are mediated by the activation of cAMP-dependent protein kinase (PKA).

In the context of airway smooth muscle, increased cAMP levels lead to PKA-mediated phosphorylation of proteins that regulate muscle contraction, resulting in bronchodilation. In inflammatory cells, elevated cAMP can suppress the release of pro-inflammatory mediators, contributing to the anti-inflammatory effects of this compound.

Figure 1: Simplified signaling pathway of this compound action.

Preclinical and Clinical Evaluation

The therapeutic potential of this compound was investigated in a series of preclinical and early-phase clinical studies. A summary of the key findings is presented below.

In Vitro and In Vivo Preclinical Studies

Preclinical studies in animal models demonstrated the efficacy of this compound in attenuating key features of asthma.

| Study Type | Model | Key Findings | Doses | Reference |

| In Vivo | Beagle Dogs | Dose-dependent decrease in baseline respiratory resistance and airway responsiveness to methacholine. | 0.1, 0.3, and 1.0 mg/kg (oral) | [5] |

| In Vivo | Guinea Pigs | Inhibition of allergen- and PAF-induced bronchospasm. | - | [1] |

| In Vivo | Sensitized Guinea Pigs | Diminished pulmonary accumulation of macrophages, eosinophils, and neutrophils following allergen inhalation. | - | [1] |

Human Clinical Trials

This compound advanced to Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacodynamic effects.

| Study Type | Population | Key Findings | Doses | Reference |

| Phase 1 Clinical Trial | Healthy Volunteers | A single 40 mg oral dose showed a significant and sustained bronchodilator action (up to 5.5 hours) against methacholine-induced bronchoconstriction. 10 mg and 20 mg doses were not effective. Inhaled administration (12 mg) produced a small and transient bronchodilator effect. | 10, 20, 40 mg (oral); 12 mg (inhaled) | [6] |

Methodologies for the Characterization of this compound

The following section provides detailed, step-by-step protocols for the in vitro and cellular characterization of this compound. These protocols are based on established methodologies for the evaluation of PDE inhibitors.

In Vitro PDE Enzyme Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified PDE3 enzyme.

Principle: The assay measures the amount of cAMP remaining after incubation with a PDE enzyme. The remaining cAMP is converted to ATP, and the amount of ATP is quantified using a luciferase-based reaction that produces light. Higher PDE activity results in less cAMP, less ATP, and a lower luminescent signal. An inhibitor will increase the luminescent signal.

Materials:

-

Purified recombinant human PDE3A or PDE3B enzyme

-

This compound

-

cAMP substrate

-

PDE-Glo™ Phosphodiesterase Assay Kit (or similar)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

White, opaque 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Enzyme Preparation: Dilute the purified PDE3 enzyme in assay buffer to the desired working concentration.

-

Reaction Setup:

-

Add 2.5 µL of diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

-

Add 2.5 µL of diluted PDE3 enzyme to all wells except the blank.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Reaction: Add 5 µL of cAMP substrate to all wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Termination and Detection:

-

Add 5 µL of PDE-Glo™ Termination Buffer to stop the enzymatic reaction.

-

Add 5 µL of PDE-Glo™ Detection Solution.

-

Incubate for 20 minutes at room temperature.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Figure 2: Workflow for the in vitro PDE enzyme inhibition assay.

Cellular cAMP Assay

This assay measures the ability of this compound to increase intracellular cAMP levels in a cellular context.

Principle: Cells are treated with this compound, followed by stimulation with an agent that increases cAMP production (e.g., forskolin). The intracellular cAMP levels are then quantified using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

Materials:

-

A suitable cell line expressing PDE3 (e.g., human airway smooth muscle cells)

-

This compound

-

Forskolin (or another adenylyl cyclase activator)

-

Cell lysis buffer

-

cAMP assay kit (e.g., LANCE cAMP assay kit)

-

Cell culture reagents

-

Multi-well cell culture plates

-

Plate reader capable of measuring fluorescence or luminescence

Protocol:

-

Cell Culture: Seed cells in a multi-well plate and grow to confluency.

-

Compound Treatment:

-

Remove the culture medium and replace it with serum-free medium containing a serial dilution of this compound.

-

Incubate for 30 minutes at 37°C.

-

-

Stimulation: Add forskolin to a final concentration of 10 µM to all wells except the unstimulated control.

-

Incubation: Incubate for 15 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add cell lysis buffer to each well.

-

cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to measure the cAMP concentration in the cell lysates.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Selectivity Profile

Conclusion and Future Perspectives

This compound is a well-characterized selective PDE3 inhibitor that has demonstrated significant bronchodilator and anti-inflammatory effects in preclinical and early clinical studies. Although its development as a therapeutic for asthma was not pursued beyond Phase 1, it remains a valuable pharmacological tool for investigating the role of PDE3 in various physiological and disease processes. The detailed protocols provided in this guide offer a framework for the continued characterization of this compound and other novel PDE3 inhibitors. Future research could focus on elucidating the precise selectivity profile of this compound and exploring its potential in other therapeutic areas where PDE3 inhibition may be beneficial.

References

-

Imai, T., Adachi, M., Idaira, K., Horikoshi, S., Sugeta, A., Takahashi, T., & Tanaka, Y. (1993). [Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles]. Arerugi, 42(8), 920–925. [Link]

-

Rochat, T., De Peyer, R., Ased, A., Leuenberger, P., & Junod, A. F. (1993). Trials of the bronchodilator activity of the xanthine analogue this compound in healthy volunteers during a methacholine challenge test. European Journal of Clinical Pharmacology, 45(3), 227–234. [Link]

-

Morley, J., Chapman, I. D., & Mazzoni, L. (1991). This compound. Agents and Actions Supplements, 34, 403–410. [Link]

-

Nagai, H., Takeda, H., Shiga, A., Kitagaki, K., & Koda, A. (1993). Effects of MKS-492 on antigen-induced bronchoconstriction and allergic reaction in guinea pigs and rats. Japanese Journal of Pharmacology, 63(4), 405-413. [Link]

-

Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & Therapeutics, 109(3), 366-398. [Link]

-

Sudo, T., Tachibana, K., Toga, K., Tochizawa, S., Inoue, Y., Kimura, Y., & Hidaka, H. (2000). Potent and selective inhibition of cyclic guanosine 3',5'-monophosphate phosphodiesterase 5 by icariin. Biochemical and Biophysical Research Communications, 273(1), 268-272. [Link]

-

Torphy, T. J., & Cieslinski, L. B. (1990). Characterization and selective inhibition of cyclic nucleotide phosphodiesterase isozymes in human neutrophils. Molecular Pharmacology, 37(2), 206-214. [Link]

-

Turner, N. C., & Calvert, A. H. (1992). The pharmacology of the selective phosphodiesterase III inhibitor, SK&F 94120. British Journal of Pharmacology, 107(1), 197-203. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488–520. [Link]

-

Conti, M., & Beavo, J. A. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual Review of Biochemistry, 76, 481–511. [Link]

-

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Mammalian cyclic nucleotide phosphodiesterases: molecular mechanisms and physiological functions. Physiological Reviews, 91(2), 651–690. [Link]

-

Maurice, D. H., Ke, H., Ahmad, F., Wang, Y., Chung, J., & Manganiello, V. C. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 13(4), 290–314. [Link]

-

Omori, K., & Kotera, J. (2007). Overview of PDEs and their regulation. Circulation Research, 100(3), 309–327. [Link]

-

Lugnier, C. (2011). Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments. British Journal of Pharmacology, 163(1), 1–4. [Link]

-

Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503–1519. [Link]

-

Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315. [Link]

-

Lugnier, C., & Komas, N. (1993). Modulation of vascular cyclic nucleotide phosphodiesterases by cyclic GMP: role of the endothelium. Journal of Vascular Research, 30(4), 181-188. [Link]

Sources

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. [Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trials of the bronchodilator activity of the xanthine analogue this compound in healthy volunteers during a methacholine challenge test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Sdz mks 492

This guide provides a comprehensive technical overview of the downstream signaling pathways modulated by Sdz mks 492, a potent and selective phosphodiesterase type III (PDE3) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core mechanism of action, detailed downstream effects, and field-proven experimental protocols to investigate its therapeutic potential, particularly in respiratory and inflammatory diseases.

Introduction: this compound as a Selective PDE3 Inhibitor

This compound is a purinone derivative recognized for its selective inhibition of the cyclic GMP-inhibited phosphodiesterase, PDE3.[1] This enzyme plays a critical role in regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE3 terminates cAMP-mediated signaling. The therapeutic rationale for using this compound stems from its ability to prevent this degradation, thereby elevating intracellular cAMP levels and potentiating downstream signaling cascades. This targeted action results in significant physiological responses, most notably bronchodilation and anti-inflammatory effects.[2]

The primary therapeutic applications for this compound and other PDE3 inhibitors are in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction and inflammation are key pathological features.[3] This guide will dissect the molecular journey from PDE3 inhibition to the ultimate cellular responses, providing a detailed roadmap of the signaling pathways involved.

Core Mechanism: Elevation of Intracellular cAMP

The foundational event in the action of this compound is the inhibition of PDE3, leading to an accumulation of intracellular cAMP. This elevation of cAMP is the linchpin for all subsequent downstream signaling events.

Caption: Core mechanism of this compound action.

Downstream Signaling in Airway Smooth Muscle Relaxation

In airway smooth muscle cells, the this compound-induced increase in cAMP primarily activates Protein Kinase A (PKA), a key effector kinase that orchestrates a series of events leading to muscle relaxation and bronchodilation.[1][4]

The cAMP/PKA Pathway

Elevated cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates multiple downstream targets that collectively reduce the contractile state of the smooth muscle.[4]

Key PKA Substrates in Bronchodilation

-

Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[1] MLCK is the enzyme responsible for phosphorylating the myosin light chain, a critical step for actin-myosin cross-bridge formation and muscle contraction. Its inactivation leads to reduced myosin phosphorylation and subsequent relaxation.

-

Phospholamban: In cardiac muscle, PKA phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium sequestration and relaxation. While less characterized in airway smooth muscle, a similar mechanism may contribute to reduced cytosolic calcium levels.

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx, further promoting relaxation.

Caption: Downstream signaling of this compound in airway smooth muscle.

Anti-Inflammatory Downstream Signaling Pathways

This compound exerts significant anti-inflammatory effects by elevating cAMP in various immune cells, including macrophages, T-cells, and neutrophils.[2] This leads to the modulation of inflammatory gene expression and cytokine production.

PKA-Mediated Transcriptional Regulation

A central mechanism of the anti-inflammatory action of cAMP is the PKA-dependent phosphorylation of the cAMP response element-binding protein (CREB).[5]

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates CREB at Serine 133. Phosphorylated CREB (pCREB) recruits the transcriptional co-activator CREB-binding protein (CBP), leading to the transcription of genes containing cAMP response elements (CREs) in their promoters. Many of these genes have anti-inflammatory properties, such as Interleukin-10 (IL-10).

Cross-talk with the NF-κB Pathway

The NF-κB signaling pathway is a master regulator of pro-inflammatory gene expression.[6] Elevated cAMP levels can inhibit the NF-κB pathway through several mechanisms:

-

Inhibition of IκB Kinase (IKK): PKA can phosphorylate and inhibit IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

-

Competition for Co-activators: PKA-activated CREB can compete with NF-κB for limited amounts of the transcriptional co-activator CBP/p300, thereby reducing the transcription of NF-κB target genes.

This dual action of promoting anti-inflammatory gene expression via CREB and inhibiting pro-inflammatory signaling via NF-κB makes this compound a potent anti-inflammatory agent.

Caption: General experimental workflow for studying this compound.

Quantitative Data Summary

The following table summarizes expected outcomes from the described experimental protocols when investigating the effects of this compound.

| Parameter | Assay | Expected Outcome with this compound | Typical Readout |

| PDE3 Activity | PDE Activity Assay | Dose-dependent inhibition | IC50 value |

| Intracellular cAMP | cAMP Immunoassay | Dose-dependent increase | Fold change vs. control |

| PKA Activation | Western Blot (p-VASP) | Increased phosphorylation at Ser157 | Fold change in band intensity |

| CREB Activation | Western Blot (p-CREB) | Increased phosphorylation at Ser133 | Fold change in band intensity |

| NF-κB Activity | Reporter Gene Assay | Decreased activity | % inhibition |

| Cytokine Production | ELISA (TNF-α, IL-6) | Decreased secretion | pg/mL or ng/mL |

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for diseases characterized by bronchoconstriction and inflammation. Its mechanism of action is centered on the selective inhibition of PDE3, leading to an accumulation of intracellular cAMP and the subsequent activation of the PKA signaling pathway. This guide has detailed the key downstream signaling cascades in both airway smooth muscle and inflammatory cells, providing a framework for understanding its therapeutic effects.

Future research should focus on elucidating the full spectrum of PKA substrates modulated by this compound in different cell types to identify novel therapeutic targets and potential off-target effects. Furthermore, investigating the long-term effects of sustained PDE3 inhibition on gene expression and cellular phenotype will be crucial for the clinical development of this and other PDE3 inhibitors. The experimental protocols outlined herein provide a robust foundation for these future investigations, enabling a deeper understanding of the therapeutic potential of this compound.

References

-

Milara, J., et al. (2012). The combination of phosphodiesterase 3 and 4 inhibitors synergistically reduces the inflammatory response in human alveolar macrophages. European Journal of Pharmacology, 674(2-3), 445-452. [Link]

-

PatSnap. (2024). What are PDE3 inhibitors and how do they work?. Synapse. [Link]

-

Maurice, D. H., et al. (2021). PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Morley, J., Chapman, I. D., & Mazzoni, L. (1991). This compound. Agents and Actions Supplements, 34, 403-410. [Link]

-

Semmler, J., et al. (1993). Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity. International Immunology, 5(8), 947-954. [Link]

-

O'Callaghan, K., et al. (2006). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal, 393(Pt 2), 555-564. [Link]

-

O'Callaghan, K., et al. (2006). Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets. Biochemical Journal, 393(2), 555-564. [Link]

-

Movsesian, M. A. (2004). PDE3 inhibition in dilated cardiomyopathy: reasons to reconsider. Journal of Cardiac Failure, 10(1), 1-6. [Link]

-

Singh, A., et al. (2020). Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase. The Journal of General Physiology, 152(11), e201912497. [Link]

-

Kaur, M., et al. (2015). Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 52(5), 634-640. [Link]

-

Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. [Link]

-

Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

-

Zuo, H., et al. (2010). Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts. Journal of Cardiovascular Disease Research, 1(3), 113-119. [Link]

-

Sudo, T., et al. (2003). Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets. Platelets, 14(6), 381-390. [Link]

-

Griswold, D. E., et al. (1993). Anti-inflammatory activity of phosphodiesterase (PDE)-IV inhibitors in acute and chronic models of inflammation. Agents and Actions, 39(Suppl.), C60-C63. [Link]

-

Aszodi, A., et al. (1999). The vasodilator-stimulated phosphoprotein (VASP) is involved in cGMP- and cAMP-mediated inhibition of agonist-induced platelet aggregation, but is dispensable for smooth muscle function. The EMBO Journal, 18(1), 37-48. [Link]

-

Billington, C. K., & Penn, R. B. (2014). β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent. The Journal of Biological Chemistry, 289(33), 22788-22797. [Link]

-

Ghaffari, S., et al. (2024). NF-κB pathway as a molecular target for curcumin in diabetes mellitus treatment: Focusing on oxidative stress and inflammation. Cell Biochemistry and Function, 42(4), e4030. [Link]

-

Baradaran, A., et al. (2021). Variations in Intraplatelet Phospho-VASP Expression Due to Pre-analytical Sample Preparations, Illustration of a Quality Control Issue in Platelet Pharmacology. Platelets, 32(6), 841-845. [Link]

-

Billington, C. K., Ojo, O. O., & Penn, R. B. (2014). β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent. The Journal of Biological Chemistry, 289(33), 22788-22797. [Link]

-

Kaczmarek, M., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(13), 11005. [Link]

-

Li, H., et al. (2022). STING trafficking activates MAPK–CREB signaling to trigger regulatory T cell differentiation. Proceedings of the National Academy of Sciences, 119(44), e2208513119. [Link]

-

Kumar, S., et al. (2017). NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes. Frontiers in Pharmacology, 8, 837. [Link]

-

Moore, J. B., et al. (2009). Prolonged heterologous beta2-adrenoceptor desensitization promotes proasthmatic airway smooth muscle function via PKA/ERK1/2-mediated phosphodiesterase-4 induction. American Journal of Physiology. Lung Cellular and Molecular Physiology, 296(6), L977-L987. [Link]

-

Demmer, C., et al. (2021). The inflammatory kinase IKKα phosphorylates and stabilizes c-Myc and enhances its activity. Molecular Cancer, 20(1), 12. [Link]

-

Varghese, F., et al. (2024). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. Frontiers in Cardiovascular Medicine, 11, 1386125. [Link]

-

Chen, Y. L., et al. (2024). AMPK activation modulates IL-36-induced inflammatory responses by regulating IκBζ expression in the skin. British Journal of Pharmacology, 181(10), 1629-1646. [Link]

-

Ghaffari, S., et al. (2024). NF-κB pathway as a molecular target for curcumin in diabetes mellitus treatment: Focusing on oxidative stress and inflammation. Cell Biochemistry and Function, 42(4), e4030. [Link]

-

Kim, D. H., et al. (2022). MLK3 Regulates Inflammatory Response via Activation of AP-1 Pathway in HEK293 and RAW264.7 Cells. International Journal of Molecular Sciences, 23(21), 13349. [Link]

-

He, F., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity, 2018, 5828562. [Link]

Sources

- 1. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Research Portal [scholarship.libraries.rutgers.edu]

- 5. STING trafficking activates MAPK–CREB signaling to trigger regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]

An In-depth Technical Guide to the Cellular Targets of Sdz mks 492 in Respiratory Research

Abstract

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Sdz mks 492, a selective phosphodiesterase type III (PDE3) inhibitor, within the context of respiratory research. This compound has demonstrated significant potential as a therapeutic agent for respiratory diseases, primarily through its dual-action bronchodilatory and anti-inflammatory effects. This document will delve into the molecular pathways modulated by this compound in key respiratory cell types, including airway smooth muscle cells and various inflammatory cells. Furthermore, this guide will provide detailed, field-proven experimental protocols for evaluating the efficacy of PDE3 inhibitors in preclinical respiratory models, ensuring scientific integrity and reproducibility. This resource is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for respiratory disorders.

Introduction: The Therapeutic Potential of this compound in Respiratory Disease

This compound, with the chemical designation R(+)-(8-[( 1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)amino]-3,7-dihydro-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6-dione), is a potent and selective inhibitor of the phosphodiesterase type III (PDE3) enzyme.[1] Early research has highlighted its promise as a monotherapy for asthma, owing to its combined bronchodilator and anti-inflammatory properties.[2] The therapeutic rationale for targeting PDE3 in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) stems from the enzyme's critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in both airway smooth muscle and inflammatory cells.[3][4] By inhibiting the degradation of cAMP, this compound effectively amplifies the signaling pathways that lead to bronchodilation and suppression of inflammatory responses.

Primary Cellular Target: Phosphodiesterase Type III (PDE3)

The primary molecular target of this compound is the PDE3 enzyme. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, and the PDE3 family is characterized by its ability to break down both cAMP and cyclic guanosine monophosphate (cGMP).[3] In the context of respiratory pathophysiology, the inhibition of cAMP hydrolysis is of paramount importance. The PDE3 family consists of two main isoforms, PDE3A and PDE3B, which are encoded by separate genes and exhibit distinct tissue distribution patterns. Both isoforms are present in the lungs, with PDE3A being prominent in airway smooth muscle and PDE3B found in inflammatory cells.[3]

Mechanism of Action: Amplification of cAMP Signaling

The foundational mechanism of this compound is the elevation of intracellular cAMP levels in target cells. By selectively inhibiting PDE3, the degradation of cAMP is reduced, leading to its accumulation. This increase in cAMP activates downstream effector molecules, most notably cAMP-dependent protein kinase (PKA).[5] The activation of PKA initiates a cascade of phosphorylation events that ultimately mediate the physiological responses of bronchodilation and anti-inflammation.[5][6]

Cellular Targets and Pharmacological Effects in the Respiratory System

This compound exerts its therapeutic effects by targeting a range of cells within the respiratory system. The dual functionality of the compound is a direct result of its action on distinct cell populations.

Airway Smooth Muscle Cells: The Basis of Bronchodilation

In airway smooth muscle cells, the inhibition of PDE3 by this compound leads to a significant increase in cAMP levels. This activates PKA, which in turn phosphorylates several downstream targets that collectively promote muscle relaxation and, consequently, bronchodilation.[5] This relaxant effect has been demonstrated to reverse and prevent bronchospasm induced by various stimuli, including allergens and methacholine.[2][7]

Signaling Pathway: cAMP-Mediated Airway Smooth Muscle Relaxation

Caption: this compound inhibits PDE3, increasing cAMP and activating PKA, which leads to airway smooth muscle relaxation.

Inflammatory Cells: A Multi-pronged Anti-inflammatory Effect

This compound demonstrates a broad anti-inflammatory profile by targeting several key inflammatory cell types implicated in respiratory diseases.

-

Eosinophils and Neutrophils: In these granulocytes, elevated cAMP levels resulting from PDE3 inhibition have been shown to suppress their activation and recruitment to the airways. This includes the inhibition of the release of pro-inflammatory mediators and reactive oxygen species.[2]

-

Mast Cells and Basophils: PDE3 inhibition can stabilize these cells, preventing their degranulation and the subsequent release of histamine and other potent inflammatory mediators that contribute to bronchoconstriction and airway inflammation.

-

Macrophages: this compound has been observed to inhibit the generation of superoxide anions from alveolar macrophages, further contributing to its anti-inflammatory effects.[8]

The culmination of these effects is a marked reduction in the influx of inflammatory cells into the airways following an allergic challenge.[2]

Signaling Pathway: cAMP-Mediated Suppression of Inflammatory Cells

Caption: this compound inhibits PDE3 in inflammatory cells, leading to increased cAMP, PKA activation, and suppression of inflammatory responses.

Quantitative Analysis of PDE3 Inhibition

| Compound | Target(s) | IC50 (nM) | Reference |

| Zardaverine | PDE3 / PDE4 | 110 / 210 | [4][9] |

| Ensifentrine (RPL554) | PDE3 / PDE4 | 0.4 / 1479 | [3][9][10] |

This table is for comparative purposes to illustrate the range of potencies for PDE3 inhibitors.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound and other PDE3 inhibitors in respiratory research, standardized and well-validated preclinical models are essential. The following protocols outline key methodologies for evaluating bronchodilator and anti-inflammatory activity.

Assessment of Bronchodilator Activity in Guinea Pigs

The guinea pig is a highly relevant model for asthma research due to its pronounced airway hypersensitivity. Whole-body plethysmography is a non-invasive method to measure bronchoconstriction in conscious animals.

Experimental Workflow: Whole-Body Plethysmography

Caption: A stepwise workflow for evaluating the bronchodilatory effects of a test compound using whole-body plethysmography in guinea pigs.

Step-by-Step Protocol: Histamine-Induced Bronchoconstriction

-

Animal Acclimatization: Acclimate male Hartley guinea pigs to the whole-body plethysmography chambers for a minimum of one week prior to the experiment.

-

Baseline Measurement: Place the unrestrained guinea pig in the plethysmography chamber and record baseline respiratory parameters for 10-15 minutes.

-

Compound Administration: Administer this compound or the vehicle control via the desired route (e.g., oral, intravenous, or inhaled) at a predetermined time before the challenge.

-

Bronchoconstrictor Challenge: Expose the animal to an aerosolized solution of a bronchoconstricting agent, such as histamine (e.g., 12.5-200 µg/mL in saline), for a fixed duration (e.g., 1 minute) using a nebulizer connected to the chamber.[11]

-

Data Acquisition: Continuously record respiratory parameters, particularly the Enhanced Pause (PenH), a validated index of airway resistance, for a defined period post-challenge (e.g., 3-5 minutes).[11]

-

Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response in the this compound-treated group compared to the vehicle control group.

Quantification of Airway Inflammation in Murine Models

Murine models of allergic airway inflammation are widely used to study the anti-inflammatory effects of novel compounds. Analysis of the cellular composition of bronchoalveolar lavage (BAL) fluid is a standard method for quantifying airway inflammation.

Step-by-Step Protocol: Bronchoalveolar Lavage (BAL) Fluid Analysis

-

Induction of Airway Inflammation: Sensitize and challenge mice with an allergen, such as ovalbumin or house dust mite extract, according to an established protocol to induce allergic airway inflammation.

-

BAL Fluid Collection: At a specified time point after the final allergen challenge, euthanize the mice and perform a bronchoalveolar lavage by cannulating the trachea and instilling and retrieving a fixed volume of sterile saline or PBS.[12][13]

-

Total Cell Count: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total number of cells using a hemocytometer.[14]

-

Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with a differential stain (e.g., Diff-Quik or May-Grünwald-Giemsa).[14][15] Perform a differential cell count of at least 200-500 cells under a microscope to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.[12][16]

-

Data Analysis: Compare the total and differential cell counts in the BAL fluid of this compound-treated animals to those of the vehicle-treated control group to assess the reduction in inflammatory cell infiltration.

Conclusion and Future Directions

This compound, as a selective PDE3 inhibitor, presents a compelling therapeutic strategy for respiratory diseases by concurrently targeting bronchoconstriction and airway inflammation. Its mechanism of action, centered on the amplification of cAMP signaling in airway smooth muscle and inflammatory cells, provides a strong rationale for its continued investigation. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this compound and other emerging PDE3 inhibitors.

Future research should focus on elucidating the precise downstream targets of PKA in different respiratory cell types to further refine our understanding of the anti-inflammatory mechanisms of PDE3 inhibition. Additionally, long-term studies in chronic models of respiratory disease will be crucial to fully assess the disease-modifying potential of this class of compounds. The development of isoform-specific PDE3A and PDE3B inhibitors may also offer opportunities for more targeted therapeutic interventions with improved safety profiles.

References

-

Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. (n.d.). SpringerLink. [Link]

-

Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease. (n.d.). Taylor & Francis. [Link]

-

PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. (2024). The Open Respiratory Medicine Journal. [Link]

-

Advancing Obstructive Airway Disease Treatment: Dual PDE3/4 Inhibition as a Therapeutic Strategy. (2024). MDPI. [Link]

-

Bronchoalveolar Lavage and Lung Tissue Digestion. (n.d.). Bio-protocol. [Link]

-

Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. (2017). Journal of Visualized Experiments. [Link]

-

cAMP Regulation of Airway Smooth Muscle Function. (n.d.). PubMed Central (PMC). [Link]

-

Airway smooth muscle function in asthma. (2022). PubMed Central (PMC). [Link]

-

Effects of MKS-492 on antigen-induced bronchoconstriction and allergic reaction in guinea pigs and rats. (1993). PubMed. [Link]

-

cAMP Regulation of Airway Smooth Muscle Function. (2013). ResearchGate. [Link]

-

Epac as a novel effector of airway smooth muscle relaxation. (2008). PubMed Central (PMC). [Link]

-

cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A. (2011). British Journal of Pharmacology. [Link]

-

Differential cell counts in bronchoalveolar lavage and histological analyses. (n.d.). ResearchGate. [Link]

-

Differential cell count in bronchoalveolar lavage (BAL) fluid. (n.d.). ResearchGate. [Link]

-

Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs. (2004). PubMed. [Link]

-

Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. (2011). PubMed Central (PMC). [Link]

-

Assessment of airway reactivity in guinea pigs: Comparison of methods employing whole body plethysmography. (n.d.). CAPES Platform. [Link]

-

Effects of MKS-492 on Antigen-Induced Bronchoconstriction and Allergic Reaction in Guinea Pigs and Rats. (1993). J-Stage. [Link]

-

[Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles]. (1993). PubMed. [Link]

-

Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate). (2022). PubMed Central (PMC). [Link]

-

[Mechanisms of bronchoconstriction induced by anaphylaxis in sensitized guinea pigs]. (1990). PubMed. [Link]

-

PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. (2024). ResearchGate. [Link]

-

Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. (2020). Frontiers in Pharmacology. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of MKS-492 on antigen-induced bronchoconstriction and allergic reaction in guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Airway smooth muscle function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 10. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of bronchoconstriction using whole-body plethysmograph: comparison of freely moving versus restrained guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Sdz mks 492 and its Effect on Cyclic Nucleotide Levels

Abstract

This technical guide provides a comprehensive analysis of Sdz mks 492, a selective inhibitor of the cGMP-inhibited phosphodiesterase (PDE3). We will delve into the molecular mechanism of action of this compound, with a primary focus on its profound effects on intracellular cyclic adenosine monophosphate (cAMP) levels. This document will further explore the intricate interplay with cyclic guanosine monophosphate (cGMP) signaling pathways. Designed for researchers, scientists, and drug development professionals, this guide offers not only a deep theoretical framework but also detailed, field-proven experimental protocols for the accurate quantification of cyclic nucleotides and the characterization of PDE3 inhibition. Through a synthesis of technical accuracy and practical insights, we aim to provide a self-validating system of knowledge, grounded in authoritative scientific literature, to empower further research and development in this critical area of pharmacology.

Introduction: The Significance of this compound in Cyclic Nucleotide Modulation

This compound is a potent and selective inhibitor of phosphodiesterase type III (PDE3), an enzyme pivotal in the regulation of intracellular second messengers.[1] The therapeutic potential of this compound, particularly in the context of respiratory and cardiovascular diseases, stems from its ability to modulate the levels of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting the degradation of cAMP, this compound effectively amplifies the signaling cascades initiated by various extracellular stimuli, leading to a range of physiological responses, including smooth muscle relaxation and the attenuation of inflammatory processes.[4] This guide will provide a granular exploration of the molecular underpinnings of this compound's action and its quantifiable effects on cyclic nucleotide homeostasis.

Molecular Mechanism of Action: Targeting PDE3 to Elevate cAMP

The central tenet of this compound's pharmacological activity is its selective inhibition of PDE3. Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis and subsequent inactivation of cyclic nucleotides. PDE3 is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP; however, it exhibits a significantly higher affinity for cGMP. This characteristic leads to a unique regulatory mechanism: cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3.

This compound exerts its effect by binding to the active site of PDE3, thereby preventing the breakdown of cAMP to 5'-AMP. This inhibition leads to an accumulation of intracellular cAMP, which then activates downstream effectors, most notably Protein Kinase A (PKA). Activated PKA proceeds to phosphorylate a multitude of substrate proteins, culminating in diverse cellular responses.

The cAMP Signaling Cascade

The elevation of intracellular cAMP by this compound triggers a well-defined signaling pathway. The key components of this cascade are illustrated in the diagram below.

Figure 1: The cAMP signaling pathway and the inhibitory action of this compound.

The Interplay with cGMP

As a cGMP-inhibited phosphodiesterase, the activity of PDE3 is sensitive to intracellular cGMP concentrations. An elevation in cGMP can competitively inhibit the binding of cAMP to PDE3, thereby reducing cAMP hydrolysis and potentiating cAMP-mediated signaling. While this compound does not directly target cGMP-producing or -degrading enzymes, any pharmacological or physiological event that increases intracellular cGMP could synergize with the effects of this compound. This cross-talk between the two cyclic nucleotide signaling pathways is a critical consideration in understanding the complete pharmacological profile of this compound.

Quantitative Analysis of PDE3 Inhibition and cAMP Accumulation

| Inhibitor | IC50 (PDE3) | Source |

| Cilostamide | ~27-50 nM | [1] |

| Milrinone | ~0.5-1 µM | [5] |

| Enoximone | ~1.5 µM | [6] |

| Table 1: IC50 values of selected PDE3 inhibitors. |

The functional consequence of PDE3 inhibition by this compound is a dose-dependent increase in intracellular cAMP. In target cells, such as bronchial smooth muscle cells, treatment with a selective PDE3 inhibitor can lead to a significant, measurable elevation in cAMP levels, often in the range of a 2- to 4-fold increase over baseline.[4]

Experimental Protocols

To empower researchers in the investigation of this compound and similar compounds, we provide the following detailed, self-validating experimental protocols.

In Vitro PDE3 Inhibition Assay

This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of a compound against PDE3.

Figure 2: Workflow for an in vitro PDE3 inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human PDE3 enzyme in the provided assay buffer to the recommended working concentration.

-

Prepare a stock solution of the fluorescent cAMP substrate (e.g., FAM-cAMP) in assay buffer.

-

Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Procedure:

-

To the wells of a low-volume 384-well plate, add 5 µL of the diluted this compound or vehicle control.

-

Add 5 µL of the diluted PDE3 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescent cAMP substrate solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the remaining substrate by adding a binding agent that specifically binds to the non-hydrolyzed fluorescent cAMP, causing a change in fluorescence polarization.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

The fluorescence polarization signal is inversely proportional to the PDE3 activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular cAMP Measurement Assay (ELISA)

This protocol outlines the measurement of intracellular cAMP levels in cultured cells following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., human bronchial smooth muscle cells) in a 96-well plate and culture until they reach approximately 80-90% confluency.

-

Aspirate the culture medium and replace it with serum-free medium for a period of serum starvation (e.g., 4-6 hours).

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 30 minutes). To prevent cAMP degradation by other PDEs, a broad-spectrum PDE inhibitor like IBMX can be included in control wells.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin or a specific GPCR agonist) for a short period (e.g., 10-15 minutes) to induce cAMP production.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided with the ELISA kit.

-

Incubate the plate on a shaker for 10 minutes at room temperature to ensure complete cell lysis.

-

-

ELISA Procedure:

-

Follow the manufacturer's instructions for the competitive ELISA. This typically involves:

-

Adding the cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

-

Adding a fixed amount of horseradish peroxidase (HRP)-conjugated cAMP to each well.

-

Incubating the plate to allow for competitive binding of the sample/standard cAMP and HRP-cAMP to the antibody.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

-

Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

-

Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.

-

Express the results as pmol of cAMP per well or normalize to the protein concentration of the cell lysate.

-

Functional Consequences of Elevated Cyclic Nucleotide Levels

The primary physiological consequence of increased intracellular cAMP due to this compound is the relaxation of smooth muscle, particularly in the airways and vasculature.[3] This bronchodilator effect makes this compound a compound of interest for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[4] Furthermore, elevated cAMP levels have been shown to exert anti-inflammatory effects by suppressing the release of pro-inflammatory mediators from various immune cells.[4] This dual action of bronchodilation and anti-inflammation positions PDE3 inhibitors like this compound as attractive therapeutic candidates.

Conclusion

This compound is a selective PDE3 inhibitor that effectively elevates intracellular cAMP levels by preventing its degradation. This mechanism of action underpins its potent bronchodilator and anti-inflammatory properties. The intricate interplay with the cGMP signaling pathway adds a layer of complexity and potential for synergistic therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the broader class of PDE3 inhibitors. A thorough understanding of the molecular pharmacology of these compounds, grounded in precise quantitative analysis, is paramount for the successful development of novel therapeutics targeting cyclic nucleotide signaling.

References

-

Morley, J., Chapman, I. D., & Mazzoni, L. (1991). This compound. Agents and Actions Supplements, 34, 403–410. [Link]

-

Kasuya, Y., et al. (1993). [Effects of a cyclic nucleotide phosphodiesterase isoenzyme type III inhibitor, this compound on airway responsiveness in beagles]. Arerugi = [Allergy], 42(8), 920–925. [Link]

-

Lofthouse, S., et al. (1995). Trials of the Bronchodilator Activity of the Xanthine Analogue this compound in Healthy Volunteers During a Methacholine Challenge Test. British Journal of Clinical Pharmacology, 39(5), 493-499. [Link]

-

Cazzola, M., et al. (2021). Combined inhibition of phosphodiesterase (PDE) 3 and PDE4 has additive and synergistic anti-inflammatory and bronchodilatory effects versus inhibition of either PDE3 or PDE4 alone. Current Opinion in Pharmacology, 57, 102-110. [Link]

-

Al-kuraishy, H. M., et al. (2023). Repurposing Terbutaline and Milrinone for Cancer Therapy: A Comprehensive Review. Cancers, 15(13), 3485. [Link]

-

Beavo, J. A., & Reifsnyder, D. H. (1990). Primary sequence of a cyclic nucleotide phosphodiesterase from bovine heart. Trends in Pharmacological Sciences, 11(4), 150–155. [Link]

-

Souness, J. E., et al. (2000). Phosphodiesterase Inhibitors. In Handbook of Immunopharmacology (pp. 1-46). Academic Press. [Link]

-

L-type Ca2+ channel. (2009). An Unsuspected Property of Natriuretic Peptides. Circulation, 119(12), 1630-1638. [Link]

- Currie, M. G., et al. (2013). Formulations of guanylate cyclase c agonists and methods of use.

- Shailubhai, K., et al. (2012). Process of preparing guanylate cyclase c agonists.

- Shailubhai, K., et al. (2021). Ultra-pure agonists of guanylate cyclase C, method of making and using same.

- Shailubhai, K., et al. (2017). Formulations of guanylate cyclase C agonists and methods of use.

Sources

The Pharmacological Profile of Sdz MKS 492: A Technical Guide for Drug Development Professionals

Introduction: The Therapeutic Rationale for a Selective PDE3 Inhibitor in Respiratory Disease

In the landscape of respiratory therapeutics, the pursuit of molecules with both bronchodilatory and anti-inflammatory properties remains a significant goal for achieving comprehensive disease control in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Sdz MKS 492, a xanthine analogue, emerged from this pursuit as a selective inhibitor of the cyclic GMP-inhibited phosphodiesterase, PDE3.[1][2][3] This guide provides an in-depth technical overview of the pharmacological profile of this compound, synthesizing preclinical and clinical data to inform researchers and drug development professionals on its mechanism of action, efficacy, and potential therapeutic utility.

Mechanism of Action: Targeting the cAMP Signaling Pathway in Airway Smooth Muscle and Inflammatory Cells

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase type III (PDE3). PDE enzymes are critical regulators of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by catalyzing their hydrolysis.[1][2][3] In the airways, PDE3 is a key enzyme in both smooth muscle cells and inflammatory cells.

By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP has two major downstream consequences in the context of respiratory disease:

-

Bronchodilation: In airway smooth muscle cells, increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a series of downstream targets that ultimately results in the sequestration of intracellular calcium and the relaxation of the smooth muscle, leading to bronchodilation.

-